molecular formula C31H46N8O8 B14248770 L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- CAS No. 460710-86-5

L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl-

Cat. No.: B14248770
CAS No.: 460710-86-5
M. Wt: 658.7 g/mol
InChI Key: UEKVIYDSJRJOAL-NGTZFHMVSA-N
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Description

L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- is a peptide compound composed of five amino acids: L-histidine, L-asparagine, L-tyrosine, and two L-isoleucine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of peptides like L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can be modified through acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: Dityrosine.

    Reduction: Free thiols.

    Substitution: Acylated or alkylated peptides.

Scientific Research Applications

L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-: Contains tryptophan instead of the second isoleucine.

    L-Histidine, L-asparaginyl-L-tyrosyl-L-asparaginyl-L-leucyl-: Contains leucine instead of the second isoleucine.

Uniqueness

L-Histidine, L-asparaginyl-L-tyrosyl-L-isoleucyl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

460710-86-5

Molecular Formula

C31H46N8O8

Molecular Weight

658.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C31H46N8O8/c1-5-16(3)25(29(44)37-23(31(46)47)12-19-14-34-15-35-19)39-30(45)26(17(4)6-2)38-28(43)22(11-18-7-9-20(40)10-8-18)36-27(42)21(32)13-24(33)41/h7-10,14-17,21-23,25-26,40H,5-6,11-13,32H2,1-4H3,(H2,33,41)(H,34,35)(H,36,42)(H,37,44)(H,38,43)(H,39,45)(H,46,47)/t16-,17-,21-,22-,23-,25-,26-/m0/s1

InChI Key

UEKVIYDSJRJOAL-NGTZFHMVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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